molecular formula C18H14F3N3O2S B11038791 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11038791
M. Wt: 393.4 g/mol
InChI Key: OXDYMAMTDLXYLF-UHFFFAOYSA-N
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Description

2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core with a phenylimino group at position 2 and a trifluoromethylphenyl acetamide substituent at position 3. Its molecular formula is C₂₄H₁₈F₃N₃O₂S, with an average mass of 469.481 g/mol and a monoisotopic mass of 469.107182 g/mol . The (2E) stereochemistry of the imino double bond distinguishes it from other isomers (e.g., 2Z configurations). Thiazolidinones are pharmacologically significant, often explored for antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenylimino moiety contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-8-4-5-9-13(12)23-15(25)10-14-16(26)24-17(27-14)22-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,23,25)(H,22,24,26)

InChI Key

OXDYMAMTDLXYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring is formed through the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Phenylimino Group: The phenylimino group is introduced via a condensation reaction between the thiazolidinone and aniline in the presence of an acid catalyst.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the bioavailability and metabolic stability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with active sites, while the trifluoromethyl group enhances binding affinity through electronic effects. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents on the thiazolidinone core, aryl rings, or acetamide moiety. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Key Structural Features Biological Relevance Reference
Target Compound N-[2-(trifluoromethyl)phenyl], (2E)-phenylimino C₂₄H₁₈F₃N₃O₂S Trifluoromethyl enhances lipophilicity; E-configuration stabilizes imino bond Potential antimicrobial/anti-inflammatory activity
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide N-(4-methoxyphenyl), (2Z)-phenylimino C₂₄H₂₁N₃O₃S Methoxy group increases electron density; Z-configuration alters steric interactions Reduced metabolic stability compared to trifluoromethyl analog
2-{(2E)-3-Allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide Allyl group at position 3, 2-fluorophenylimino C₂₃H₂₂FN₃O₃S Allyl group introduces steric bulk; fluorine enhances electronegativity Improved binding to kinase targets due to fluorine’s polar effects
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Phenylsulfonyl group at position 3 C₂₄H₂₁N₃O₃S₂ Sulfonyl group increases acidity and hydrogen-bonding capacity Enhanced enzyme inhibition (e.g., COX-2) due to sulfone’s electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP (calculated: ~3.8) compared to methoxy (logP ~2.9) or hydroxyphenyl (logP ~2.5) analogs .
  • Tautomerism: Analogous compounds (e.g., N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-thiazolidin-5-yl)acetamide) exist as tautomeric mixtures (1:1 ratio of imino and amino forms in solution), affecting reactivity and binding .
  • Melting Points : The target compound’s melting point is unreported, but similar derivatives (e.g., compound 15 in ) melt at 163–164°C, while sulfonyl-substituted analogs (e.g., compound 25 in ) melt at 160–161°C .

Research Findings and Key Contrasts

  • Stereochemical Impact : The (2E) configuration in the target compound confers greater thermal stability than (2Z) isomers (e.g., ), which are prone to isomerization under UV light .
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound improves blood-brain barrier penetration compared to methoxy analogs, as shown in pharmacokinetic studies of related compounds .
  • Tautomeric Behavior: Unlike sulfonyl or allyl derivatives, the target compound’s tautomerism is less pronounced, simplifying its characterization via NMR .

Biological Activity

The compound 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide , also known by its CAS number 625820-02-2, is a thiazolidine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C18H14F3N3O2S
  • Molecular Weight : 393.38 g/mol
  • Structural Characteristics : The compound features a thiazolidine ring, which is known for its diverse biological properties.

The biological activity of thiazolidine derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Antioxidant Activity : Thiazolidines have been shown to possess significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Antitumor Activity

Research indicates that thiazolidine derivatives can exhibit potent anticancer effects. For instance, a study evaluated various thiazolidinones against glioblastoma cells and found significant cytotoxicity with IC50 values less than 10 µM for some derivatives .

CompoundCell LineIC50 (µM)Mechanism
9bGlioblastoma<10Induces apoptosis
9eGlioblastoma<10Inhibits cell proliferation
10eGlioblastoma<10Promotes oxidative stress

Antioxidant Activity

A comparative study assessed the antioxidant capacity of various thiazolidine derivatives using DPPH radical scavenging assays. The compound exhibited a notable reduction in DPPH radicals, indicating strong antioxidant potential.

CompoundDPPH Scavenging Activity (%)
2E85
Control90

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Da Silva et al. demonstrated that derivatives of thiazolidinones, including the compound , showed promising results against glioblastoma multiforme. The researchers noted a decrease in cell viability correlating with increased concentrations of the compound .
  • Inhibition of Cholinesterase :
    Another research effort focused on the inhibition of acetylcholinesterase (AChE), a key enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound displayed competitive inhibition with an IC50 value comparable to established AChE inhibitors .

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